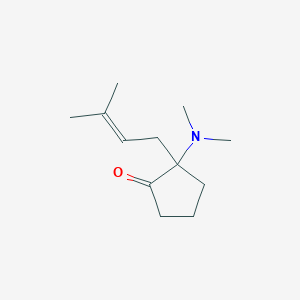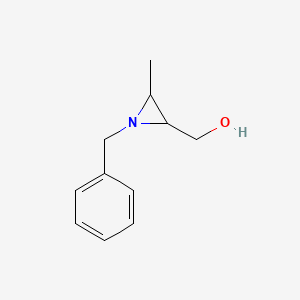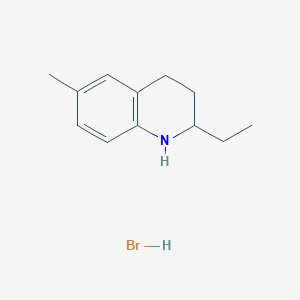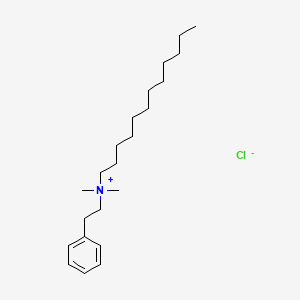
Tri-2-furylgermane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(furan-2-yl)germane is an organogermanium compound where three furan-2-yl groups are bonded to a central germanium atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tri(furan-2-yl)germane can be synthesized through the reaction of germanium tetrachloride with furan-2-yl lithium or furan-2-yl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: While specific industrial production methods for tri(furan-2-yl)germane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tri(furan-2-yl)germane undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones.
Reduction: The germanium center can be reduced to form germylene derivatives.
Substitution: The furan groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed.
Major Products Formed:
Oxidation: Furan-2,5-diones.
Reduction: Germylene derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
Tri(furan-2-yl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of tri(furan-2-yl)germane involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, while the germanium center can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Tetra(furan-2-yl)silane: Similar structure but with silicon instead of germanium.
Tetra(furan-2-yl)germane: Contains four furan-2-yl groups instead of three.
Uniqueness: Tri(furan-2-yl)germane is unique due to the presence of three furan-2-yl groups, which provide a balance between reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from its silicon and tetra-substituted counterparts.
Propriétés
Formule moléculaire |
C12H9GeO3 |
|---|---|
Poids moléculaire |
273.83 g/mol |
InChI |
InChI=1S/C12H9GeO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
Clé InChI |
DNTSJBXWWGJRMX-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)[Ge](C2=CC=CO2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 10-[(oxan-2-yl)oxy]dec-2-enoate](/img/structure/B14352540.png)

![2-Methylidene-3-[(phenylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14352550.png)







![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
